molecular formula C₁₀H₈D₅NO₄ B1156536 α-Glyceryl-d5 Anthranilate

α-Glyceryl-d5 Anthranilate

Cat. No.: B1156536
M. Wt: 216.25
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

α-Glyceryl-d5 Anthranilate is a deuterated glyceryl ester derivative of anthranilic acid (2-aminobenzoic acid). Such deuterated analogs are valuable in research for tracing biochemical pathways due to their isotopic stability and minimal interference with biological systems. Anthranilate derivatives, in general, are pivotal in diverse applications, including fragrance production, pharmaceuticals, and agrochemicals, owing to their aromatic backbone and functional versatility .

Properties

Molecular Formula

C₁₀H₈D₅NO₄

Molecular Weight

216.25

Synonyms

Glyceryl-d5 1-(2-Aminobenzoate);  2,3-Dihydroxypropyl-d5 Anthranilate;  1,2,3-Propanetriol-d5 1-(2-Aminobenzoate)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Anthranilate Derivatives

Structural and Functional Differences

Anthranilate derivatives vary primarily in their ester or amide substituents, which influence physicochemical properties and biological activity. Key comparisons include:

Compound Structure Key Features Applications
α-Glyceryl-d5 Anthranilate Anthranilate + glyceryl (deuterated) High polarity due to glycerol; deuterium enhances metabolic stability Research tracer, potential use in stable isotope labeling assays
Methyl Anthranilate Anthranilate + methyl ester Volatile, fruity odor Bird repellent, flavoring agent, mosquito repellent
Ethyl Anthranilate Anthranilate + ethyl ester Moderate volatility, grape-like aroma Food additive, fragrance, insect repellent
Butyl Anthranilate Anthranilate + butyl ester Lower solubility, longer alkyl chain Agricultural repellent, plasticizer precursor
Anthranilic Acid Free acid form (NH₂-C₆H₄-COOH) High reactivity, participates in biosynthesis Precursor for tryptophan, pharmaceuticals, enzyme inhibitors

Structural Insights :

  • Deuterated vs. Non-deuterated: Deuterium in this compound reduces metabolic degradation rates compared to non-deuterated analogs, making it suitable for tracer studies .
  • Ester Chain Length : Methyl and ethyl esters are more volatile and suited for repellents, while butyl esters exhibit prolonged environmental persistence .
Repellent Activity
  • Methyl Anthranilate : Effective against Drosophila suzukii and mosquitoes at 10% concentration, with GRAS (Generally Recognized As Safe) status for human use .
  • Ethyl Anthranilate : Repellent at 10% but ineffective at 1%, highlighting concentration-dependent efficacy .
Industrial and Agricultural Uses
  • Methyl N,N-Dimethylanthranilate : Used in perfumes and as a DEET alternative due to structural similarity and repellent efficacy .
  • Anthranilate in Polymers: Serves as a monomer for polyamides and polyesters, leveraging its aromaticity for material stability .

Kinetic and Mechanistic Comparisons

Parameter This compound (Inferred) Methyl Anthranilate Anthranilic Acid
Solubility High (polar glycerol moiety) Moderate in organic solvents Low in water, high in polar solvents
Enzyme Binding Potential tracer for metabolic studies Not reported Competes with substrates in AnPRT
Metabolic Stability Enhanced (deuterium effect) Rapid degradation Incorporated into tryptophan

Key Observations :

  • Anthranilate derivatives with longer alkyl chains (e.g., butyl) exhibit reduced solubility but increased persistence in environmental applications .
  • Structural analogs like salicylic acid (SA) share a similar aromatic backbone with anthranilate but differ in functional groups, affecting receptor binding (e.g., Rss1 activation in bacteria) .

Q & A

Basic Research Questions

Q. How can α-Glyceryl-d5 Anthranilate be quantified in plant hormone extracts with high sensitivity?

  • Methodological Answer : Utilize liquid chromatography-mass spectrometry (LC-MS) with MS-Probe modification for enhanced sensitivity. Samples should undergo extraction using polar solvents (e.g., methanol/water), followed by derivatization to improve ionization efficiency. Column specifications (e.g., C18 reverse-phase) and gradient elution protocols must be optimized to separate anthranilate derivatives from endogenous plant metabolites. Validation should include spike-recovery experiments and calibration curves using deuterated internal standards to account for matrix effects .

Q. What standardized protocols exist for assaying anthranilate synthase activity in mutant lines?

  • Methodological Answer : Extract enzyme fractions from mutant tissues via homogenization in phosphate buffer (pH 7.5) with protease inhibitors. Measure activity fluorometrically by tracking anthranilate formation using excitation/emission wavelengths of 340/400 nm. Include controls with 7.5–12.5 mM tryptophan to assess feedback inhibition sensitivity. Activity is quantified as µmol anthranilate produced per mg protein per hour, normalized to wild-type baselines .

Q. What biosynthetic pathways are implicated in anthranilate derivative production across plant species?

  • Methodological Answer : Combine transcriptomics (e.g., RNA-seq) with targeted metabolomics to identify key enzymes like anthranilate methyltransferases (AMTs). For example, Vitis vinifera uses one-step AMTs, while maize employs a distinct pathway. Phylogenetic analysis of AMT sequences (e.g., using HMMER or BLAST) can trace evolutionary divergence, while heterologous expression in E. coli validates enzyme specificity .

Advanced Research Questions

Q. How do structural variations in anthranilate derivatives influence binding to microbial enzymes like AnPRT?

  • Methodological Answer : Perform isothermal titration calorimetry (ITC) and differential scanning fluorimetry (DSF) to map binding affinities and conformational changes. For Mycobacterium tuberculosis AnPRT, anthranilate binds at tunnel sites 1 and 3, independent of PRPP. Compare deuterated analogs (e.g., α-Glyceryl-d5) to assess isotopic effects on binding kinetics. Structural data (e.g., X-ray crystallography) should resolve active-site interactions .

Q. How can discrepancies in feedback inhibition data for anthranilate synthase be resolved?

  • Methodological Answer : Reconcile mutant enzyme insensitivity (e.g., 5MT-resistant rice lines) with wild-type inhibition profiles by conducting parallel assays under identical conditions (pH, temperature, cofactors). Use ITC to measure thermodynamic binding parameters of tryptophan to mutant vs. wild-type enzymes. Molecular dynamics simulations can identify residue-level changes (e.g., active-site mutations) that alter allosteric regulation .

Q. What experimental designs optimize anthranilate production kinetics in bioreactor simulations?

  • Methodological Answer : Model nonlinear dynamics using parameters from E. coli growth studies, including glucose uptake rates, biomass phases, and anthranilate saturation (~20 hours). Incorporate real-time metabolomics (e.g., extracellular flux analysis) to adjust feeding strategies. Validate models against experimental data for carbon source depletion and product accumulation .

Q. How can deuterated anthranilate derivatives improve metabolic flux analysis in tracer studies?

  • Methodological Answer : Synthesize this compound with >98% isotopic purity for stable isotope-resolved metabolomics (SIRM). Track deuterium incorporation into downstream metabolites (e.g., tryptophan, NAD+) via high-resolution MS. Compare flux rates with non-deuterated controls to quantify pathway bottlenecks in Trichoderma or plant systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.